3-Methyl-1-hexanol

Descripción general

Descripción

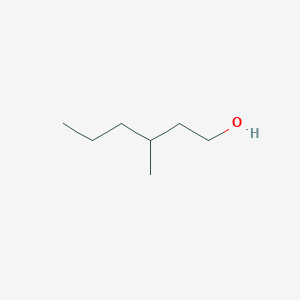

3-Methyl-1-hexanol is a chemical compound with the molecular formula C7H16O . It has an average mass of 116.201 Da and a monoisotopic mass of 116.120117 Da . It is a component of the aroma profile of Brazilian wines and is also a component of the volatile oil from aerial parts and underground parts of Cynanchum paniculatum .

Molecular Structure Analysis

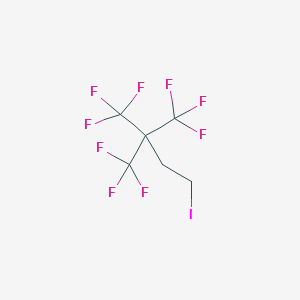

The molecular structure of 3-Methyl-1-hexanol consists of a six-carbon chain with a methyl group attached to the third carbon and a hydroxyl group attached to the first carbon . The structure can be represented as CH3CH2CH(CH3)CH2CH2OH .

Chemical Reactions Analysis

Alcohols like 3-Methyl-1-hexanol can undergo a variety of chemical reactions. They can be oxidized to form aldehydes, ketones, or carboxylic acids . The specific reactions that 3-Methyl-1-hexanol undergoes could depend on factors such as the reaction conditions and the presence of other reagents .

Physical And Chemical Properties Analysis

3-Methyl-1-hexanol has a density of 0.8±0.1 g/cm3, a boiling point of 161.3±8.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 46.3±6.0 kJ/mol and a flash point of 61.8±6.5 °C . The compound has a refractive index of 1.421 and a molar refractivity of 36.0±0.3 cm3 .

Aplicaciones Científicas De Investigación

Physical Properties : The complex relative permittivity of 3-Methyl-1-hexanol has been studied, demonstrating its unique characteristics in response to temperature and pressure changes. This research contributes to our understanding of the molecular interactions and structures in alcohols (Vij, Scaife, & Calderwood, 1981).

Catalytic Processes : Research has explored the synthesis of various chemicals like 2-ethyl-1-hexanol from n-butanal, demonstrating the catalytic potential of compounds related to 3-Methyl-1-hexanol. These findings are crucial for developing cost-effective and efficient chemical synthesis processes (Patankar & Yadav, 2017).

Biofuel Applications : Studies have investigated the use of hexanol derivatives, including 3-Methyl-1-hexanol, as sustainable biofuels in diesel engines. These studies provide valuable insights into the combustion, performance, and emission characteristics of these biofuels (Santhosh & Kumar, 2021; Poures et al., 2017) (Poures, Sathiyagnanam, Rana, Kumar, & Saravanan, 2017).

Surface Chemistry : The surface potential of 1-hexanol solutions, related to 3-Methyl-1-hexanol, has been analyzed to understand its impact on interfacial properties, highlighting the importance of molecular structure in such processes (Nguyen et al., 2013).

Environmental Impact : An emission study on alcohol-biodiesel propelled engines, including hexanol variants, sheds light on the potential environmental benefits of using such fuels, offering a sustainable alternative to traditional fossil fuels (Vinayagam, Balamurugan, Vijayanand, & Hafeez, 2019).

Safety And Hazards

When handling 3-Methyl-1-hexanol, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact with skin or eyes, medical attention should be sought immediately .

Propiedades

IUPAC Name |

3-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-4-7(2)5-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZVAQICDGBHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927629 | |

| Record name | 3-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-hexanol | |

CAS RN |

13231-81-7 | |

| Record name | 1-Hexanol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013231817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

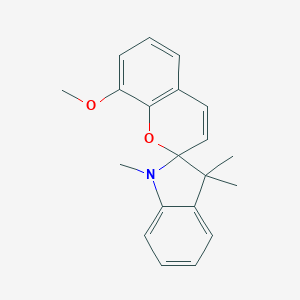

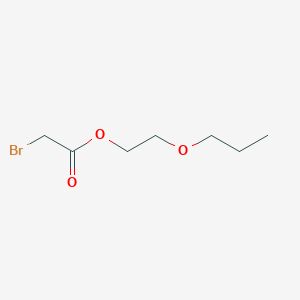

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.